Pomalidomide-PEG4-C2-NH2 (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

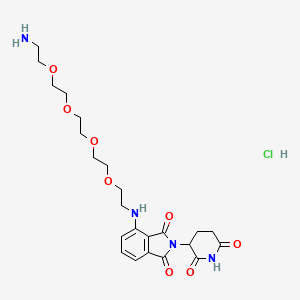

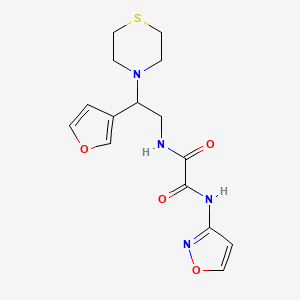

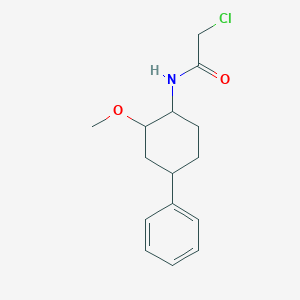

Pomalidomide-PEG4-C2-NH2 hydrochloride is a PEG-based PROTAC linker . It is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and 4-unit PEG linker used in PROTAC technology .

Synthesis Analysis

Pomalidomide-PEG4-C2-NH2 hydrochloride enables the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant amine for reactivity with a carboxyl group on the target ligand .

Molecular Structure Analysis

The molecular weight of Pomalidomide-PEG4-C2-NH2 hydrochloride is 528.98 . Its chemical formula is C23H33ClN4O8 .

Chemical Reactions Analysis

Pomalidomide-PEG4-C2-NH2 hydrochloride allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Physical And Chemical Properties Analysis

Pomalidomide-PEG4-C2-NH2 hydrochloride is a powder or crystals . It has a melting point of 98-109 °C . The storage temperature is 2-8°C .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Analyses and Method Development

Research has focused on the development of sensitive and robust assays for the quantification of pomalidomide in human plasma, which is crucial for pharmacokinetic analyses in clinical trials. Shahbazi et al. (2014) developed a simple and robust high-performance liquid chromatography (HPLC) assay with fluorescence detection for pomalidomide, facilitating its application to pharmacokinetic studies across various malignancies. This assay demonstrates pomalidomide's stability in plasma and supports its broader application in clinical pharmacokinetics (Shahbazi et al., 2014).

Therapeutic Applications and Mechanisms

Pomalidomide's role extends beyond multiple myeloma treatment into exploring its efficacy in other conditions. For example, it has been studied for its potential in reversing γ-globin silencing, offering a novel therapeutic approach for sickle cell disease (SCD) by inducing fetal hemoglobin (HbF) production without the myelosuppressive effects associated with hydroxyurea, suggesting a promising direction for SCD treatment (Meiler et al., 2011).

Impact on Tumor Microenvironment

The impact of pomalidomide on the tumor microenvironment has been a significant area of research, particularly its effects on immune cell modulation within tumors. Studies have demonstrated pomalidomide's ability to modify the immune landscape of CNS lymphoma in murine models, highlighting its potential in treating primary CNS lymphoma through significant alterations in the tumor microenvironment, including effects on macrophages and natural killer cells (Li et al., 2013).

Drug-Drug Interaction Potential

Understanding pomalidomide's potential for drug-drug interactions is crucial for its safe use in combination therapies. Kasserra et al. (2015) investigated pomalidomide's interaction potential with cytochrome P450 and transporter proteins in vitro and in healthy subjects, concluding that pomalidomide has a low potential for clinically relevant drug-drug interactions, thus supporting its use in combination therapies for multiple myeloma and potentially other diseases (Kasserra et al., 2015).

Wirkmechanismus

Target of Action

Pomalidomide 4’-PEG4-amine, also known as Pomalidomide-PEG4-C2-NH2 hydrochloride, is a synthesized E3 ligase ligand-linker conjugate . It incorporates the Pomalidomide-based cereblon ligand . Cereblon is a primary target of this compound . Cereblon is a substrate receptor of the E3 ubiquitin ligase complex, which plays a crucial role in various biological processes, including protein homeostasis and cell cycle progression .

Mode of Action

Pomalidomide 4’-PEG4-amine interacts with its target, cereblon, to exert its effects . It is an immunomodulatory agent with antineoplastic activity . It has been shown to inhibit the proliferation and induce apoptosis of various tumor cells . Pomalidomide is more potent than thalidomide and lenalidomide .

Biochemical Pathways

The compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation . By binding to cereblon, it modulates the activity of the E3 ubiquitin ligase complex . This leads to the ubiquitination and subsequent degradation of specific protein targets, thereby influencing various downstream effects, such as cell cycle progression and protein homeostasis .

Result of Action

The molecular and cellular effects of Pomalidomide 4’-PEG4-amine’s action include the inhibition of tumor cell proliferation and the induction of apoptosis . These effects are achieved through the modulation of the ubiquitin-proteasome system and the degradation of specific protein targets .

Safety and Hazards

Zukünftige Richtungen

Pomalidomide-PEG4-C2-NH2 hydrochloride is a promising compound in the field of targeted protein degradation and PROTAC technology . It enables the synthesis of molecules for targeted protein degradation and PROTAC technology . This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant amine for reactivity with a carboxyl group on the target ligand .

Biochemische Analyse

Biochemical Properties

Pomalidomide 4’-PEG4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is a functionalized cereblon ligand, indicating that it binds to the cereblon protein . The nature of these interactions is primarily through the E3 ligase ligand incorporated in the Pomalidomide 4’-PEG4-amine structure .

Cellular Effects

The cellular effects of Pomalidomide 4’-PEG4-amine are primarily observed in its role as a cereblon ligand. It has been reported to have potent effects on cytokines, such as tumor necrosis factor-a, interferon-g, and interleukin-10 . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Pomalidomide 4’-PEG4-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a cereblon ligand, it binds to the cereblon protein, which is part of an E3 ubiquitin ligase complex . This binding can lead to the ubiquitination and subsequent degradation of specific target proteins .

Dosage Effects in Animal Models

The effects of Pomalidomide 4’-PEG4-amine can vary with different dosages in animal models

Metabolic Pathways

Pomalidomide 4’-PEG4-amine is involved in specific metabolic pathways. It is extensively metabolized prior to excretion, with excreted metabolites being similar to those observed in circulation . The clearance pathways include cytochrome P450-mediated hydroxylation with subsequent glucuronidation .

Eigenschaften

IUPAC Name |

4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O8.ClH/c24-6-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-1-2-16-20(17)23(31)27(22(16)30)18-4-5-19(28)26-21(18)29;/h1-3,18,25H,4-15,24H2,(H,26,28,29);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXCSQUCSKIOOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33ClN4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Fluorobenzo[b]thiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2468969.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2468976.png)

![1-(3,5-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2468980.png)